Fmoc-Phe-OPfp

Catalog No.
S714662
CAS No.
86060-92-6
M.F
C30H20F5NO4
M. Wt
553.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Phe-OPfp

CAS Number

86060-92-6

Product Name

Fmoc-Phe-OPfp

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate

Molecular Formula

C30H20F5NO4

Molecular Weight

553.5 g/mol

InChI

InChI=1S/C30H20F5NO4/c31-23-24(32)26(34)28(27(35)25(23)33)40-29(37)22(14-16-8-2-1-3-9-16)36-30(38)39-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,36,38)/t22-/m0/s1

InChI Key

WKHPSOMXNCTXPK-QFIPXVFZSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Synonyms

Fmoc-Phe-OPfp;86060-92-6;Fmoc-L-phenylalaninepentafluorophenylester;ST50307021;N-(9-Fluorenylmethoxycarbonyl)-L-phenylalaninepentafluorophenylester;AC1MBYIV;47474_ALDRICH;SCHEMBL1738291;47474_FLUKA;L-Phenylalanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-,2,3,4,5,6-pentafluorophenylester;MolPort-003-930-232;WKHPSOMXNCTXPK-QFIPXVFZSA-N;CF-840;ZINC71788073;AKOS015902559;AK-81218;AN-35595;KB-302486;FT-0629882;ST24047301;N-FMOC-L-phenylalaninepentafluorophenylester;I14-19900;N-(9H-Fluorene-9-ylmethoxycarbonyl)-L-phenylalaninepentafluorophenylester;PentafluorophenylN-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-phenylalaninate;N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-phenylalaninepentafluorphenylester

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Fmoc-Phe-OPfp (N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine pentafluorophenyl ester) is a key building block used in solid-phase peptide synthesis (SPPS) []. SPPS is a powerful technique for creating peptides, which are chains of amino acids linked by peptide bonds. Peptides play crucial roles in biological processes and have numerous applications in drug discovery and development [].

Function of Fmoc-Phe-OPfp in SPPS

Fmoc-Phe-OPPS serves as a protected amino acid derivative. The Fmoc (Fluorenylmethoxycarbonyl) group acts as a temporary protecting group for the amino acid's N-terminus (free amino group) during peptide chain assembly. This ensures that only the desired amino acid participates in peptide bond formation at each step of the synthesis []. The pentafluorophenyl (OPfp) group activates the C-terminus (carboxyl group) of the amino acid, making it more susceptible to nucleophilic attack by the free amino group of the growing peptide chain, thus facilitating peptide bond formation.

After each amino acid coupling step in SPPS, the Fmoc protecting group is selectively removed using mild acidic conditions, allowing the next amino acid to be introduced. This cycle of coupling and deprotection is repeated until the desired peptide sequence is obtained [].

  • Fmoc protecting group: Provides temporary protection for the N-terminus of the amino acid, ensuring directed peptide bond formation. []
  • OPfp activating group: Activates the C-terminus of the amino acid for efficient peptide bond formation.

Fmoc-Phe-OPfp, or N-alpha-(9-fluorenylmethyloxycarbonyl)-L-phenylalanine p-nitrophenyl ester, is a chemical compound primarily used in peptide synthesis. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is crucial for the selective protection of amino groups during the synthesis of peptides. The compound has a molecular formula of C30H20F5NO4 and a molecular weight of approximately 525.48 g/mol .

, particularly in solid-phase peptide synthesis. The Fmoc group can be removed under basic conditions, allowing for the coupling of the amino acid with other amino acids to form peptides. The p-nitrophenyl ester group facilitates the formation of peptide bonds by acting as a good leaving group during nucleophilic attack by amino groups from other amino acids .

While specific biological activities of Fmoc-Phe-OPfp itself are not extensively documented, compounds with similar structures often exhibit significant biological properties. For instance, peptides synthesized using Fmoc-Phe-OPfp can display various activities such as antimicrobial, anticancer, and immunomodulatory effects depending on their sequences and modifications .

The synthesis of Fmoc-Phe-OPfp typically involves the following steps:

  • Protection of Phenylalanine: L-Phenylalanine is first protected with the Fmoc group using a suitable reagent like Fmoc-Cl in the presence of a base.
  • Formation of the Ester: The protected amino acid is then reacted with p-nitrophenol in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-hydroxybenzotriazole (HOBt) to form the p-nitrophenyl ester.
  • Purification: The final product is purified using techniques such as chromatography to obtain pure Fmoc-Phe-OPfp .

Fmoc-Phe-OPfp is predominantly used in:

  • Peptide Synthesis: It serves as a building block for constructing peptides through solid-phase synthesis methodologies.
  • Drug Development: Its derivatives are often explored for potential therapeutic applications due to their biological activities.
  • Material Science: Fmoc-based compounds are utilized in creating hydrogels and other biomaterials due to their self-assembly properties .

Interaction studies involving Fmoc-Phe-OPfp typically focus on its role in forming peptide bonds and its structural contributions to peptide conformation. These studies often explore how variations in sequence and structure affect binding affinities and biological activities. For example, research has shown that changes in pH can influence the self-assembly behavior of Fmoc-protected peptides, impacting their physical properties and potential applications in drug delivery systems .

Several compounds share structural similarities with Fmoc-Phe-OPfp, each exhibiting unique properties:

Compound NameStructure TypeUnique Features
Fmoc-Phe-OHAmino Acid DerivativeBasic form used directly in peptide synthesis
Fmoc-DiphenylalanineDipeptideKnown for self-assembly into hydrogels
Fmoc-L-TyrosineAmino Acid DerivativeContains a hydroxyl group on the aromatic ring
Fmoc-L-LeucineAmino Acid DerivativeBranched-chain amino acid with hydrophobic properties

Fmoc-Phe-OPfp is unique due to its specific ester functionality and its role as an activated building block that enhances coupling efficiency during peptide synthesis.

XLogP3

7

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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